The Structure of Vinylborane: A Technical Guide
The Structure of Vinylborane: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Vinylborane (ethenylborane), with the chemical formula C₂H₃BH₂, represents the simplest organoboron compound featuring a carbon-carbon double bond directly attached to a boron atom. As a highly reactive species, it is a key intermediate in organoboron chemistry, though it is typically generated in situ for subsequent reactions rather than being isolated. The presence of an sp²-hybridized boron atom with a vacant p-orbital adjacent to the vinyl π-system imparts unique electronic properties and reactivity. This guide provides a detailed overview of the structure of vinylborane, drawing upon computational studies to elucidate its geometry and bonding. Furthermore, it outlines a representative experimental protocol for the synthesis of its more stable derivatives, vinylboronate esters, via hydroboration, and describes experimental techniques used for structural determination.
Molecular Structure and Bonding
Vinylborane is a planar molecule, a consequence of the sp² hybridization of both the carbon atoms of the vinyl group and the central boron atom. This planarity maximizes the overlap between the p-orbitals, leading to a specific electronic arrangement that governs its chemical behavior.
The bonding in vinylborane can be understood through the following key features:
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Sigma (σ) Framework: The molecule is held together by a framework of σ-bonds: two C-H bonds on the terminal methylene (B1212753) group, one C-H bond on the alpha-carbon, a C-C bond, a C-B bond, and two B-H bonds. The approximate bond angles around the carbon and boron atoms are 120°, consistent with trigonal planar geometry.
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Pi (π) System and Conjugation: A π-bond exists between the two carbon atoms. A significant feature of vinylborane is the vacant p-orbital on the boron atom, which is perpendicular to the molecular plane. This empty p-orbital can overlap with the adjacent C=C π-system. This p-π conjugation results in the delocalization of electron density from the double bond into the boron's empty orbital. This interaction imparts partial double-bond character to the C-B bond and influences the molecule's reactivity, making the β-carbon susceptible to nucleophilic attack.
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Lewis Acidity: The electron-deficient nature of the boron atom makes vinylborane a potent Lewis acid, readily accepting electron pairs from Lewis bases.
Structural Parameters from Computational Studies
Due to its high reactivity, obtaining precise experimental geometric data for unsubstituted vinylborane is challenging. Therefore, its structural parameters are most reliably described through high-level ab initio and Density Functional Theory (DFT) calculations.[1][2][3] These computational methods provide optimized geometries that are in good agreement with experimental data for related, more stable organoboron compounds.[1][4]
The following table summarizes the key structural parameters for vinylborane as determined by computational chemistry.
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Lengths | C=C | ~1.34 Å |
| C-B | ~1.54 Å | |
| B-H | ~1.19 Å | |
| Cα-H | ~1.09 Å | |
| Cβ-H (cis to B) | ~1.08 Å | |
| Cβ-H (trans to B) | ~1.08 Å | |
| Bond Angles | ∠ C-C-B | ~122° |
| ∠ H-B-H | ~118° | |
| ∠ C-B-H | ~121° | |
| ∠ C-C-Hα | ~120° | |
| ∠ C-C-Hβ | ~121° |
Note: The values presented are representative figures from theoretical calculations and may vary slightly depending on the level of theory and basis set used.[1][4][5]
Experimental Protocols
Synthesis of Vinylborane Derivatives via Hydroboration
Unsubstituted vinylborane is not typically isolated. However, its derivatives, such as vinylboronate esters, are stable and synthetically valuable. A standard method for their preparation is the hydroboration of a terminal alkyne.[2][6]
Objective: To synthesize an (E)-vinylboronate ester via the hydroboration of a terminal alkyne using pinacolborane.
Materials:
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Terminal Alkyne (e.g., 1-hexyne)
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Pinacolborane (HBpin)
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Transition Metal Catalyst (e.g., a rhodium or iridium complex) or a suitable base
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Anhydrous, inert solvent (e.g., Tetrahydrofuran (THF) or Toluene)
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Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
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Standard laboratory glassware
Procedure:
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Setup: All glassware is dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).
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Reaction Mixture: The terminal alkyne (1.0 equivalent) and the anhydrous solvent are added to a reaction flask equipped with a magnetic stirrer.
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Catalyst Addition: The catalyst (typically 1-5 mol%) is added to the stirred solution.
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Hydroborating Agent: Pinacolborane (1.0-1.2 equivalents) is added dropwise to the reaction mixture at a controlled temperature (often 0 °C or room temperature).
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Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting alkyne is consumed.
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Workup: Upon completion, the reaction is quenched, often by the slow addition of water or a buffer solution. The organic product is extracted with a suitable solvent (e.g., diethyl ether or ethyl acetate).
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Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to yield the pure (E)-vinylboronate ester.
Structural Determination Methods
The precise structures of small, gas-phase molecules like vinylborane and its derivatives are typically determined using one of two primary methods:
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Microwave (Rotational) Spectroscopy: This technique measures the transition energies between quantized rotational states of a molecule in the gas phase.[1] For a molecule to be microwave active, it must possess a permanent dipole moment, which vinylborane does. By analyzing the rotational spectrum and the spectra of its various isotopologues, one can determine the molecule's moments of inertia with very high precision. From these moments of inertia, highly accurate bond lengths and angles can be calculated.[7]
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Gas-Phase Electron Diffraction (GED): In this method, a beam of high-energy electrons is passed through a gaseous sample of the molecule.[4] The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern. The analysis of this pattern provides information about the internuclear distances within the molecule.[4] By combining this experimental data with theoretical models, a complete molecular structure can be determined.
Visualizations
Caption: 2D molecular structure of vinylborane (C₂H₃BH₂).
Caption: Generalized workflow for vinylboronate ester synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. ijcps.org [ijcps.org]
- 3. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparison of the Structure and Bonding in the Aliphatic Boronic R–B(OH)2 and Borinic R–BH(OH) acids (R=H; NH2, OH, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
